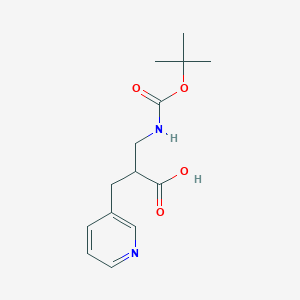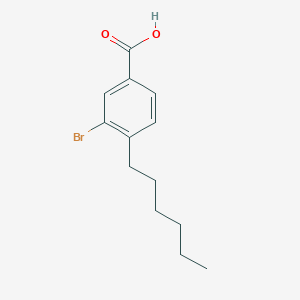
3'-Benzyloxy-biphenyl-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Benzyloxy-biphenyl-2-ylamin ist eine organische Verbindung mit der Summenformel C19H17NO. Es ist ein Derivat des Biphenyls, bei dem einer der Phenylringe an der 3’-Position mit einer Benzyloxygruppe und an der 2’-Position mit einer Amingruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode zur Synthese von 3’-Benzyloxy-biphenyl-2-ylamin ist die Suzuki–Miyaura-Kupplungsreaktion. Diese Reaktion verwendet in der Regel einen Palladiumkatalysator, um ein Arylhalogenid mit einer Arylboronsäure zu kuppeln. Die allgemeinen Reaktionsbedingungen umfassen die Verwendung einer Base, wie z. B. Kaliumcarbonat, in einem Lösungsmittel wie Toluol oder Ethanol, unter einer inerten Atmosphäre .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 3’-Benzyloxy-biphenyl-2-ylamin durch Optimierung der Suzuki–Miyaura-Kupplungsreaktion hochskaliert werden. Dies beinhaltet die Verwendung effizienterer Katalysatoren und Reaktionsbedingungen, um die Ausbeute zu erhöhen und die Produktionskosten zu senken. Kontinuierliche Strömungsreaktoren können ebenfalls eingesetzt werden, um die Effizienz des Prozesses zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3’-Benzyloxy-biphenyl-2-ylamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Amingruppe kann oxidiert werden, um entsprechende Nitroso- oder Nitroverbindungen zu bilden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zurück zur Amin reduziert werden.
Substitution: Die Benzyloxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden oft verwendet.
Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Nitroso- oder Nitroderivate.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Biphenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
3’-Benzyloxy-biphenyl-2-ylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es kann in der Untersuchung von Enzyminteraktionen verwendet werden und als Sonde in biochemischen Assays.
Industrie: Es wird bei der Produktion von Spezialchemikalien und Materialien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 3’-Benzyloxy-biphenyl-2-ylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie kann es beispielsweise mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Bindung an Rezeptorstellen umfassen, was zu veränderten zellulären Reaktionen führt .
Wirkmechanismus
The mechanism of action of 3’-Benzyloxy-biphenyl-2-ylamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(3-Phenylmethoxyphenyl)anilin
- 3’-(Benzyloxy)[1,1-Biphenyl]-2-Amin
- 3’-(Benzyloxy)[1,1’-Biphenyl]-2-Amin
Einzigartigkeit
3’-Benzyloxy-biphenyl-2-ylamin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, bei denen präzise molekulare Wechselwirkungen erforderlich sind, wie z. B. bei der Entwicklung gezielter Arzneimittel .
Eigenschaften
Molekularformel |
C19H17NO |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
2-(3-phenylmethoxyphenyl)aniline |
InChI |
InChI=1S/C19H17NO/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13H,14,20H2 |
InChI-Schlüssel |
ICLWIOSPYJMJLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)




![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)


![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)
